molecular formula C32H46O12 B1237990 Thapsigargicin CAS No. 67526-94-7

Thapsigargicin

Cat. No.: B1237990
CAS No.: 67526-94-7
M. Wt: 622.7 g/mol
InChI Key: LXWLOFYIORKNSA-UHFFFAOYSA-N
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Description

Thapsigargicin is a sesquiterpene lactone derived from the plant Thapsia garganica, commonly known as the “deadly carrot.” This compound has been traditionally used in Mediterranean folk medicine to treat various ailments such as rheumatic pain, lung diseases, and female infertility. This compound is known for its potent cytotoxic properties, primarily due to its ability to inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, leading to apoptosis in cells .

Mechanism of Action

Thapsigargicin acts by inhibiting the SERCA pump, leading to a depletion of Ca2+ from the sarco- and endoplasmic reticulum. This provokes the unfolded protein response, enabling new studies on the mechanism of cell death .

Safety and Hazards

Thapsigargicin can be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to handle it with suitable protective clothing and avoid contact with skin and eyes .

Future Directions

Thapsigargicin has been used as a basis for the development of prodrugs for cancer treatment. Although attempts to register the drug Mipsagargin did not succeed, the research performed has resulted in important scientific discoveries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of thapsigargicin involves multiple steps, starting from simpler organic molecules. One of the reported synthetic routes begins with (S)-carvone and involves 42 steps to achieve the final product with an overall yield of 0.6% . The synthesis includes various reactions such as oxidation, reduction, and esterification under controlled conditions.

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and low yield from synthetic routes. efforts have been made to convert related compounds like trilobolide into this compound, providing a more economically feasible and sustainable source for potential drug production .

Chemical Reactions Analysis

Types of Reactions: Thapsigargicin undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Esterification reactions often use acid chlorides and alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while esterification can produce different ester forms of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent inhibition of the SERCA pump and its ability to induce apoptosis in a wide range of cell types. Its high cytotoxicity makes it a valuable tool in scientific research and a promising candidate for anticancer drug development .

Properties

IUPAC Name

[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O12/c1-9-12-13-15-22(35)41-26-24-23(18(5)25(26)42-28(36)17(4)11-3)27-32(39,31(8,38)29(37)43-27)20(40-21(34)14-10-2)16-30(24,7)44-19(6)33/h11,20,24-27,38-39H,9-10,12-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWLOFYIORKNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67526-94-7
Record name Thapsigargicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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